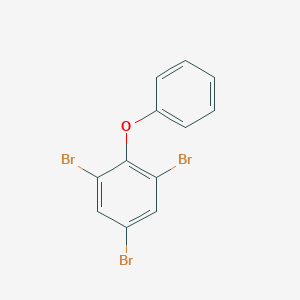

2,4,6-Tribromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAPPGLBLTACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477017 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155999-95-4 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution of 2,4,6 Tribromodiphenyl Ether and Analogues

Occurrence in Abiotic Environmental Matrices

The distribution of 2,4,6-TBDPE and its related compounds in non-living environmental media is a critical aspect of understanding their environmental fate. Research has consistently identified their presence in the atmosphere, aquatic systems, and terrestrial environments.

Atmospheric Compartment: Gaseous and Particulate Phases

Studies have confirmed the presence of 2,4,6-TBDPE analogues in both the gaseous and particulate phases of the atmosphere, suggesting their potential for long-range transport. For instance, a study of the Great Lakes atmosphere reported total concentrations of Allyl 2,4,6-tribromophenyl (B11824935) ether (ATE), 2-bromoallyl 2,4,6-tribromophenyl ether (BATE), and 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) to be approximately 2 pg/m³ in urban areas like Chicago and Cleveland, and between 0.1–0.4 pg/m³ at rural and remote sites. acs.orgacs.org This indicates a significant urban influence on atmospheric concentrations. acs.orgacs.org

Another study focusing on the European Arctic found that DPTE showed similar concentrations and spatial trends to legacy polybrominated diphenyl ethers (PBDEs). nih.gov Total PBDE concentrations in the Arctic atmosphere ranged from 0.09 to 1.8 pg m⁻³. nih.gov The detection of these compounds in remote regions like the Arctic underscores their capacity for long-range atmospheric transport. nih.gov Research in the Atlantic and Southern Ocean also detected DPTE in both gaseous and particulate phases, with a median air concentration of 0.56 pg m−3. acs.org The presence of these compounds in remote marine atmospheres further supports the concept of their global distribution via atmospheric pathways. acs.org

A study conducted in a computer classroom in Taiwan provides insight into indoor atmospheric levels. While the study focused on a range of PBDEs, it highlights that indoor environments can be sources of these compounds. bioline.org.br

Table 1: Atmospheric Concentrations of 2,4,6-Tribromodiphenyl Ether Analogues

| Compound | Location | Concentration (pg/m³) | Phase | Source |

|---|---|---|---|---|

| ATE, BATE, DPTE | Chicago, Cleveland (USA) | ~2 | Total (Gas + Particulate) | acs.orgacs.org |

| ATE, BATE, DPTE | Rural/Remote Great Lakes | 0.1 - 0.4 | Total (Gas + Particulate) | acs.orgacs.org |

| DPTE | Atlantic and Southern Ocean | 0.56 (median) | Gas and Particulate | acs.org |

| Total PBDEs | European Arctic | 0.09 - 1.8 | - | nih.gov |

Aquatic Systems: Freshwater, Marine, and Wastewater Samples

The contamination of aquatic environments with 2,4,6-TBDPE and its analogues is well-documented. In a study of the European Arctic, DPTE was detected in seawater, with total PBDE concentrations ranging from 0.03 to 0.64 pg L⁻¹. nih.gov Elevated seawater concentrations of DPTE were also measured in the English Channel and near the South African coast, with levels in the low pg per liter range. acs.org The environmental half-life of DPTE due to photodegradation in the estuarine region of the Yellow River has been estimated to be between 6.5 and 1153.9 days. acs.org

In freshwater systems, a study of the Nairobi River Basin in Kenya detected various PBDEs, with the dominant congeners being BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154, with concentrations reaching up to 72.89 ± 6.15 ng/L for BDE-47. uonbi.ac.ke While this study did not specifically report on 2,4,6-TBDPE, it indicates the presence of tribrominated diphenyl ethers in riverine systems. Another study reported a concentration of 0.3 µg/L for 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a related compound, in surface water in Japan. nih.gov A screening study in the Nordic environment also highlighted the widespread occurrence of emerging brominated flame retardants in various water bodies. diva-portal.org

Wastewater treatment plants are recognized as a source of these compounds into aquatic environments. diva-portal.org

Table 2: Concentrations of this compound and Analogues in Aquatic Systems

| Compound/Group | Location | Concentration | Matrix | Source |

|---|---|---|---|---|

| DPTE | European Arctic | - | Seawater | nih.gov |

| Total PBDEs | European Arctic | 0.03 - 0.64 pg L⁻¹ | Seawater | nih.gov |

| DPTE | English Channel, off South Africa | Low pg L⁻¹ | Seawater | acs.org |

| BDE-47 (a tetrabromodiphenyl ether) | Nairobi River, Kenya | up to 72.89 ± 6.15 ng/L | River Water | uonbi.ac.ke |

| 2,4,6-TBP | Saitama Prefecture, Japan | 0.3 µg/L | Surface Water | nih.gov |

Terrestrial Environments: Soil and Sediment Accumulation

Soil and sediment act as significant sinks for 2,4,6-TBDPE and its analogues. Studies have shown that these compounds can persist in these matrices. For instance, research on PBDEs in sediments from tributaries of Lake Ontario revealed total PBDE concentrations (including tri- to deca-BDEs) ranging from approximately 12 to 430 µg/kg dry weight (dw). pops.int Another study on various electronic waste recycling sites in China found that the average concentration of BDE-209 in soil samples ranged from 400 to 3000 μg kg⁻¹. mdpi.com

A study investigating the degradation of 2,4,4'-tribromodiphenyl ether (BDE-28) in simulated soil-washing solutions highlights the potential for these compounds to be present in contaminated soils. mdpi.com The persistence of certain PBDEs in agricultural soils has also been noted, with some research indicating they can remain for more than two decades. theses.cz The German Environmental Specimen Bank monitors for 2,4,6-Tribromophenyl allyl ether and 2,3-Dibrompropyl-2,4,6-tribromophenyl ether in soil, recognizing its importance as a livelihood and biosphere for numerous organisms. umweltprobenbank.deumweltprobenbank.de

Table 3: Concentrations of Brominated Diphenyl Ethers in Soil and Sediment

| Compound/Group | Location | Concentration | Matrix | Source |

|---|---|---|---|---|

| Total PBDEs (tri- to deca-BDEs) | Lake Ontario Tributaries | 12 - 430 µg/kg dw | Sediment | pops.int |

| BDE-209 | E-waste sites, China | 400 - 3000 µg kg⁻¹ | Soil | mdpi.com |

Presence and Distribution in Biotic Environmental Matrices (Excluding Human Biomonitoring)

The lipophilic nature of 2,4,6-TBDPE and its analogues leads to their accumulation in the fatty tissues of living organisms. This bioaccumulation has been observed in both aquatic and terrestrial ecosystems.

Aquatic Biota: Fish and Invertebrate Detection

Several studies have documented the presence of 2,4,6-TBDPE and its analogues in aquatic organisms. In Lake Ontario, a study detected dibromopropyl 2,4,6-tribromophenyl ether (TBP-DBPE) and allyl 2,4,6-tribromophenyl ether (TBP-AE) in the food web. nih.gov The detection frequency for TBP-AE was 100% in lake trout. nih.gov This study was the first to report several halogenated organic compounds, including TBP-DBPE, in the aquatic biota of the Great Lakes. nih.gov

A study on the bioaccumulation of selected brominated flame retardants in zebrafish showed that these compounds could be taken up and that several metabolites were formed and retained. diva-portal.org Research on the fathead minnow indicated that exposure to PBDEs could impact thyroid hormone-regulated pathways. osti.gov The German Environmental Specimen Bank includes several aquatic species such as the zebra mussel, bream, blue mussel, and eelpout for monitoring these compounds, highlighting their relevance as bioindicators of water pollution. umweltprobenbank.deumweltprobenbank.de

Table 4: Detection of this compound Analogues in Aquatic Biota

| Compound | Species | Location | Finding | Source |

|---|---|---|---|---|

| TBP-AE | Lake Trout | Lake Ontario | 100% detection frequency | nih.gov |

| TBP-DBPE | Aquatic Biota | Great Lakes | First-time detection | nih.gov |

| BFRs (general) | Zebrafish | Laboratory Study | Bioaccumulation and metabolism | diva-portal.org |

| PBDEs (general) | Fathead Minnow | Laboratory Study | Impact on thyroid hormone pathways | osti.gov |

Terrestrial Wildlife and Avian Species

The bioaccumulation of 2,4,6-TBDPE and its analogues extends to terrestrial and avian species, particularly those at higher trophic levels. A study of unhatched eggs from peregrine falcons and other birds of prey in Southern Germany reported the presence of DPTE and its metabolites. nih.gov Another study on peregrine falcon eggs from Sweden also found various PBDE congeners. oup.com Herring gull eggs from the Laurentian Great Lakes contained tribromodiphenyl ether (triBDE) at concentrations ranging from 1.2 to 7.1 ng/g wet weight (ww). canada.ca

In marine mammals, a study identified DPTE as a major organobromine contaminant in the blubber and brain of hooded and harp seals from the Barents and Greenland Seas. researchgate.net Concentrations of DPTE in blubber were up to 470 µg/kg wet weight. researchgate.net The German Environmental Specimen Bank also monitors these compounds in roe deer, representing a common herbivore in Europe. umweltprobenbank.deumweltprobenbank.de A 2018 report on environmental pollutants in the terrestrial and urban environment of Norway included 2,3-dibromopropyl 2,4,6-tribromophenyl ether in its analysis of bird and mammal samples. miljodirektoratet.no

Table 5: Detection of this compound and Analogues in Terrestrial and Avian Species

| Compound | Species | Location | Concentration | Matrix | Source |

|---|---|---|---|---|---|

| DPTE and metabolites | Peregrine Falcons | Southern Germany | Detected | Unhatched Eggs | nih.gov |

| triBDE | Herring Gulls | Laurentian Great Lakes | 1.2 - 7.1 ng/g ww | Eggs | canada.ca |

| DPTE | Hooded and Harp Seals | Barents and Greenland Seas | up to 470 µg/kg ww | Blubber | researchgate.net |

| DPTE | Roe Deer | Europe | Monitored | - | umweltprobenbank.deumweltprobenbank.de |

| DPTE | Various birds and mammals | Norway | Analyzed | - | miljodirektoratet.no |

Bioaccumulation and Trophic Transfer Patterns in Environmental Food Chains

Recent studies have elucidated the bioaccumulation and trophic transfer of this compound and its analogs in various environmental food webs.

In a study of the aquatic food web in Lake Taihu, South China, researchers measured the concentrations of several brominated flame retardants, including 2,4,6-tribromophenyl allyl ether (ATE), in 17 species ranging from plankton to fish. acs.org The results showed a significant positive correlation between the trophic levels of the organisms and the lipid-normalized concentrations of ATE, with a trophic magnification factor (TMF) of 2.85. acs.org This indicates that ATE biomagnifies in this aquatic food web, meaning its concentration increases in organisms at successively higher levels in the food chain. acs.org The study also found that ATE was resistant to metabolism in the liver microsomes of all fish species tested, which contributes to its bioaccumulation. acs.org

Similarly, a study in the Canadian Arctic investigated the trophodynamics of halogenated flame retardants in a terrestrial food chain consisting of vegetation, caribou, and wolves. acs.org While the study focused on a range of brominated compounds, it provides insights into the behavior of similar chemicals in a different ecosystem. For instance, BDE-28 (a tribromodiphenyl ether) was found to be biomagnified from caribou to wolves. acs.org

The bioaccumulation of these compounds is influenced by their low water solubility and high persistence in the environment, leading to their accumulation in the fatty tissues of organisms. ethz.ch This process can result in elevated concentrations in top predators. pops.int

Table 1: Trophic Magnification of 2,4,6-Tribromophenyl Allyl Ether (ATE) in Lake Taihu

| Species Category | Trophic Level (TL) | Key Findings |

| Plankton, Invertebrates, Fish | 1.8 - 4.3 | ATE concentrations increased with trophic level. |

| Crucian Carp | 2.93 | ATE was resistant to metabolism in liver microsomes. |

| Catfish | 3.86 | ATE was resistant to metabolism in liver microsomes. |

| Yellow-head Catfish | 4.3 | ATE was resistant to metabolism in liver microsomes. |

This table summarizes the findings from the study on the aquatic food web of Lake Taihu, demonstrating the trophic magnification of ATE. acs.org

Geographical and Temporal Trends in Environmental Concentrations

The environmental concentrations of this compound and related compounds show significant geographical and temporal variations, largely influenced by patterns of industrial production and use, as well as environmental transport mechanisms.

Historically, the use of polybrominated diphenyl ether (PBDE) formulations, which can contain tribromodiphenyl ethers, has led to their widespread distribution in the environment. pops.intpops.int Studies have shown a rapid increase in the concentrations of some PBDEs in the environment and in humans from the early 1970s to the mid-to-late 1990s. pops.int

In North America, analysis of herring gull eggs from the Great Lakes region between 1981 and 2000 revealed an exponential increase in the concentrations of several PBDE congeners. researchgate.net The doubling times for the sum of BDE-47, -99, and -100 were approximately 2.6 to 3.1 years, indicating a rapid accumulation in the ecosystem during that period. researchgate.net However, following the phase-out of certain PBDE commercial mixtures in the United States, concentrations in some wildlife and sediment in areas like the San Francisco Bay have shown a decreasing trend. sfei.org

In the Chinese Bohai Sea, a study of mollusks collected from 2011 to 2018 found that concentrations of decabromodiphenyl ethane (B1197151) (DBDPE), a replacement for some PBDEs, significantly increased over this period. nih.gov This suggests a continuous release of these newer flame retardants into the marine environment. nih.gov The spatial distribution of these compounds often correlates with industrial activity, with higher concentrations found near manufacturing and processing facilities. nih.govgdut.edu.cn For example, higher levels of novel brominated flame retardants were observed in the southern sampling sites of the Bohai Sea, which is consistent with the location of the NBFR industry in the Bohai Rim Economic Circle. nih.gov

The presence of these compounds is not limited to industrialized regions. Due to their potential for long-range environmental transport, they have been detected in remote locations such as the Arctic. pops.intnih.gov This indicates that these chemicals can be transported via atmospheric and oceanic currents far from their original sources. pops.intnih.gov

Table 2: Geographical and Temporal Trends of Selected Brominated Flame Retardants

| Location | Time Period | Matrix | Key Finding |

| Great Lakes, North America | 1981-2000 | Herring Gull Eggs | Exponential increase in concentrations of several PBDE congeners. researchgate.net |

| San Francisco Bay, USA | Post-phase-out | Wildlife and Sediment | Decreasing trend in PBDE concentrations. sfei.org |

| Chinese Bohai Sea | 2011-2018 | Mollusks | Significant increase in DBDPE concentrations. nih.gov |

| European Arctic | Recent studies | Air and Seawater | Presence of alternative BFRs, indicating long-range transport. nih.gov |

This table provides a snapshot of the varying geographical and temporal trends of brominated flame retardants in different parts of the world.

Sources, Release Pathways, and Environmental Load of 2,4,6 Tribromodiphenyl Ether

Anthropogenic Emissions from Production and Use

The primary pathway for the entry of 2,4,6-tribromodiphenyl ether into the environment is through human-related activities, specifically its production and incorporation into various products. europa.eucopernicus.euiges.or.jpipcc.chipcc.ch

Industrial Manufacturing Discharges

While specific data on industrial discharges of this compound is limited, the manufacturing process of PBDEs, in general, is a significant source of their release into the environment. binational.net The production of commercial PBDE mixtures, such as pentabromodiphenyl ether (PentaBDE), which can contain tribromodiphenyl ether congeners, involves large-scale bromination processes. pops.int These processes can lead to the release of the substance through wastewater, atmospheric emissions, and solid waste from manufacturing facilities. Although production of some commercial PBDE mixtures like PentaBDE and OctaBDE has ceased in many regions, they were historically produced in significant quantities. industrialchemicals.gov.au For instance, the global demand for commercial PentaBDE peaked in 1999 at 8,500 tonnes.

Release from Commercial Products (e.g., Plastics, Textiles, Electronic Equipment)

This compound, as a component of PBDE flame retardant mixtures, is incorporated into a wide array of commercial products to reduce their flammability. esslabshop.comdiva-portal.orgresearchgate.net These products include:

Plastics: Used in the housings of electronics and other consumer goods. esslabshop.com

Textiles: Applied to upholstery, carpets, and other fabrics.

Electronic Equipment: Found in printed circuit boards and other electronic components. erefdn.org

Polyurethane Foams: Used in furniture and mattresses.

PBDEs are additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bound. nih.gov This makes them more susceptible to leaching and volatilizing from the products over time. The release can occur throughout the product's lifecycle, from initial use to disposal. Studies have shown that PBDEs can be released from products into indoor air and dust. diva-portal.org For example, research has detected various PBDE congeners, including those found in commercial mixtures that may contain this compound, in indoor air, indicating their release from consumer goods. diva-portal.org

Environmental Mobilization and Secondary Sources

Once released into the environment, this compound can be mobilized from its initial deposition sites, creating secondary sources of contamination.

Leaching from Landfills and Waste Disposal Sites

A significant portion of products containing this compound eventually end up in landfills. erefdn.org Over time, the compound can leach from these discarded products into the landfill leachate, which is the liquid that passes through the waste and collects at the bottom of the landfill. industrialchemicals.gov.auerefdn.orgethz.ch This leachate can then contaminate groundwater and surrounding soil. industrialchemicals.gov.au

Several studies have documented the presence of various PBDE congeners in landfill leachate. For instance, a study of 27 landfills across southern Canada found a wide variability in PBDE concentrations in leachate, with some northern sites also showing significant levels despite low population density. erefdn.org Another study detected BDE-47, -99, -100, -153, -154, -183, and -209 in leachate samples from various landfill sites. azurewebsites.net The rate of PBDE release can be influenced by factors such as the age of the electronic waste, with components manufactured in the mid-to-late 1980s showing particularly high PBDE concentrations. erefdn.org

| PBDE Congener | Reference |

|---|---|

| BDE-47 | azurewebsites.net |

| BDE-99 | azurewebsites.net |

| BDE-100 | azurewebsites.net |

| BDE-153 | azurewebsites.net |

| BDE-154 | azurewebsites.net |

| BDE-183 | azurewebsites.net |

| BDE-209 | azurewebsites.net |

Volatilization from Contaminated Surfaces

This compound can volatilize from contaminated surfaces, such as soil and the surfaces of products containing the compound, and enter the atmosphere. nih.gov This process contributes to the atmospheric transport of the compound. The volatility of PBDEs is influenced by factors like temperature, with higher temperatures leading to increased volatilization.

A study investigating the volatility of brominated flame retardants in soil found that the soil-air partition coefficient (KSA) of some BFRs increased over time, suggesting that their volatility decreases as they become more strongly bound to the soil. nih.gov Research on indoor and outdoor air quality has also pointed to the re-volatilization from contaminated surfaces as a likely reason for the seasonality of some HFRs and PBDEs in outdoor urban air, with increased concentrations during warmer periods. diva-portal.org

Environmental Fate and Transport Dynamics of 2,4,6 Tribromodiphenyl Ether

Inter-compartmental Exchange Processes (Air-Water, Water-Sediment, Soil-Air)

The distribution of 2,4,6-tribromodiphenyl ether in the environment is largely governed by exchange processes between major compartments: air, water, sediment, and soil. These exchanges are driven by the compound's tendency to partition based on its properties, such as its Henry's Law constant, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). epa.gov

Air-Water Exchange: The movement of this compound between the atmosphere and water bodies is a dynamic process involving both deposition from the air to water and volatilization from water to the air. The direction and magnitude of this exchange are influenced by factors like temperature, wind speed, and the concentrations of the compound in both phases. For similar PBDEs, studies have shown that the atmosphere can be a significant source to surface waters. nih.gov For instance, research on various PBDE congeners in coastal environments has demonstrated that while some lower brominated congeners may exhibit volatilization, others tend to undergo net deposition into the water. nih.gov

Water-Sediment Exchange: Due to its hydrophobic nature, this compound is expected to have a strong affinity for organic matter in sediments. nih.gov This leads to its partitioning from the water column into bottom sediments, which act as a major sink for PBDEs in aquatic ecosystems. nih.govrsc.org The process of sedimentation plays a key role in removing these compounds from the water column. The equilibrium partitioning between water and sediment is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. rsc.org Studies on other PBDEs have shown that they predominantly associate with the particulate phase in the water column, eventually settling into the sediment. researchgate.net

Soil-Air Exchange: The exchange between soil and the atmosphere involves processes of deposition (both dry and wet) and volatilization. nih.gov The direction of the net flux depends on the concentration gradient between the soil and the air, as well as soil properties and meteorological conditions. researchgate.net For many PBDEs, atmospheric deposition is a significant input pathway to soils. researchgate.netnih.gov Once in the soil, their strong sorption to soil organic matter can limit volatilization back into the atmosphere, making soil a long-term reservoir for these compounds. nih.gov However, temperature fluctuations can influence this equilibrium, with higher temperatures potentially increasing the likelihood of volatilization. nih.gov

Below is an interactive data table summarizing typical flux directions for PBDEs in different environmental compartments.

| Exchange Process | Dominant Direction of Flux for many PBDEs | Influencing Factors |

| Air to Water | Net Deposition | Henry's Law Constant, Temperature, Wind Speed |

| Water to Sediment | Partitioning into Sediment | Organic Carbon Content, Hydrophobicity (Kow) |

| Air to Soil | Net Deposition | Atmospheric Concentration, Soil Organic Matter, Temperature |

| Soil to Air | Volatilization (can be limited) | Vapor Pressure, Temperature, Soil Properties |

Long-Range Atmospheric and Oceanic Transport Potential

The potential for this compound to be transported over long distances from its sources is a key factor in its global distribution. Evidence for the long-range transport (LRT) of PBDEs has been found in remote regions such as the Arctic, far from major industrial and population centers. researchgate.net

Atmospheric Transport: The atmosphere is a primary pathway for the long-range transport of semi-volatile organic compounds like PBDEs. researchgate.neteurochlor.org Compounds with sufficient volatility and persistence can be carried by air currents over vast distances. eurochlor.org The "grasshopper effect," a series of deposition and revolatilization events, can contribute to the incremental transport of these chemicals towards colder regions. nih.gov While higher brominated PBDEs have lower volatility, they can undergo long-range transport when bound to atmospheric particles. nilu.nonih.gov The atmospheric lifetime of a compound is a critical factor in its LRT potential; a longer half-life allows for transport over greater distances. envirocomp.com

Oceanic Transport: Although less rapid than atmospheric transport, ocean currents can also contribute to the global distribution of persistent organic pollutants. eurochlor.org Chemicals can be transported in both the dissolved phase and associated with suspended particulate matter. For hydrophobic compounds like this compound, transport in association with organic carbon in the water column is a likely pathway.

The long-range transport potential of a chemical can be estimated by its characteristic travel distance (CTD), which is influenced by its degradation rates in different media and its partitioning behavior. researchgate.net

Particle-Bound Transport and Sedimentation

The strong tendency of this compound to adsorb to organic matter and particles plays a crucial role in its environmental transport and fate. nih.gov

Particle-Bound Transport: In the atmosphere, a significant fraction of higher brominated PBDEs is associated with airborne particles. nih.gov This particle-bound transport influences their atmospheric residence time and deposition patterns. Dry and wet deposition of these particles are important mechanisms for removing PBDEs from the atmosphere and introducing them to terrestrial and aquatic ecosystems. nih.govnih.gov Studies have shown that particulate dry deposition is a significant input of PBDEs to surface waters and soils. nih.govnih.gov

Sedimentation: In aquatic environments, the affinity of this compound for particulate matter leads to its incorporation into sediments. nih.gov The settling of these particles, a process known as sedimentation, is a primary mechanism for the removal of PBDEs from the water column. nih.gov This leads to the accumulation of these compounds in bottom sediments, which can act as a long-term sink. The table below presents data on the dry deposition fluxes of various PBDE congeners from a study in Izmir, Turkey, illustrating the importance of this process. nih.gov

| PBDE Congener | Average Dry Deposition Flux (ng m⁻² day⁻¹) - Suburban | Average Dry Deposition Flux (ng m⁻² day⁻¹) - Urban |

| BDE-28 | 0.9 | 1.5 |

| BDE-47 | 5.1 | 9.8 |

| BDE-99 | 2.8 | 5.5 |

| BDE-100 | 1.0 | 1.9 |

| BDE-153 | 0.7 | 1.3 |

| BDE-154 | 0.5 | 0.9 |

| BDE-209 | 56.6 | 107.9 |

| Total PBDEs | 67.6 | 128.8 |

Data from a study conducted in Izmir, Turkey, illustrating the magnitude of dry deposition for different PBDE congeners. nih.gov

Multimedia Environmental Fate Modeling: Theoretical Frameworks and Predictive Capabilities

Multimedia environmental fate models are valuable tools for predicting the distribution, persistence, and long-range transport potential of chemicals like this compound. diva-portal.orgepa.gov These models use the physicochemical properties of a substance, along with environmental parameters, to simulate its behavior in a simplified model environment. researchgate.netdiva-portal.org

Fugacity Models: A common approach is the use of fugacity-based models. diva-portal.org Fugacity, a concept related to chemical potential, is used to describe the escaping tendency of a chemical from a particular phase. diva-portal.org In a multimedia model, the environment is divided into compartments (e.g., air, water, soil, sediment), and the model calculates the distribution of the chemical at equilibrium based on the fugacity capacities of each compartment. researchgate.netdiva-portal.org

Model Inputs and Outputs: Key physicochemical properties required for these models include molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa). epa.gov Degradation half-lives in each compartment are also crucial inputs. researchgate.net The model outputs can provide valuable information on:

The percentage of the chemical that will reside in each environmental compartment. researchgate.net

The potential for long-range transport. researchgate.net

Modeling studies on PBDEs have generally shown that they tend to partition to soil and sediment due to their high Kow values. nih.govresearchgate.net These models can also estimate the characteristic travel distance, providing an indication of the long-range atmospheric transport potential. researchgate.net While these models are powerful predictive tools, their accuracy is dependent on the quality of the input data, particularly the physicochemical properties and degradation rates, which can have significant uncertainty. researchgate.net

The table below lists some of the key physicochemical properties used in multimedia environmental fate models.

| Property | Description | Importance in Modeling |

| Molecular Weight | The mass of one mole of the substance. | Used in various calculations within the model. epa.gov |

| Water Solubility | The maximum amount of a chemical that can dissolve in a given amount of water at a specific temperature. | Influences partitioning between water and other compartments. epa.gov |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | A key determinant of a chemical's volatility and air-surface exchange. epa.gov |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | An indicator of hydrophobicity and the tendency to sorb to organic matter. epa.gov |

| Octanol-Air Partition Coefficient (Koa) | The ratio of a chemical's concentration in octanol to its concentration in air at equilibrium. | Describes partitioning between air and organic phases like soil organic matter and aerosols. researchgate.net |

| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | Governs the air-water exchange process. epa.gov |

Transformation and Degradation Mechanisms of 2,4,6 Tribromodiphenyl Ether in the Environment

Photochemical Transformation Pathways

Photochemical reactions, driven by sunlight, represent a significant degradation pathway for 2,4,6-TBDPE in the environment, particularly in aqueous and gaseous phases. These transformations can occur through direct absorption of light or via indirect mechanisms involving reactive species present in the environment.

In aqueous environments, 2,4,6-TBDPE can undergo direct photolysis, a process initiated by the absorption of solar radiation, leading to the cleavage of chemical bonds. mdpi.com Studies on related polybrominated diphenyl ethers (PBDEs) have shown that direct photolysis often results in reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. acs.org For instance, the photolysis of decabromodiphenyl ether (BDE-209) in hexane (B92381) under solar irradiation leads to the formation of a wide range of lower-brominated congeners, from nona- to tribromodiphenyl ethers. acs.org

Indirect photolysis also plays a crucial role in the degradation of 2,4,6-TBDPE. This process is mediated by photochemically produced reactive intermediates such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgrsc.org In natural waters, dissolved organic matter (DOM) can absorb sunlight and generate these reactive species, which then react with and degrade 2,4,6-TBDPE. acs.orgnih.gov For a related compound, 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), both direct photolysis and •OH-initiated oxidation have been observed as important transformation pathways in aquatic systems. acs.orgnih.gov The estimated environmental half-lives for the photodegradation of DPTE in estuarine waters range from 6.5 to 1153.9 days. acs.orgnih.gov

In the gaseous phase, while specific data for 2,4,6-TBDPE is limited, studies on other PBDEs suggest that gas-phase reactions with hydroxyl radicals are a likely degradation pathway.

The rate and pathways of 2,4,6-TBDPE photodegradation are significantly influenced by various environmental factors.

Dissolved Organic Matter (DOM): DOM can have a dual effect on photodegradation. It can act as a photosensitizer, absorbing light and producing reactive species like excited triplet DOM and hydroxyl radicals that enhance the degradation of the compound. acs.orgnih.gov Conversely, DOM can also act as a light screen, absorbing sunlight and reducing the amount of light available for direct photolysis, thereby inhibiting degradation. The net effect depends on the concentration and properties of the DOM. frontiersin.org

Chloride Ion (Cl⁻): In marine and estuarine environments, the presence of chloride ions can influence photochemical transformations. Chloride ions can react with hydroxyl radicals to form chlorine radicals (•Cl) or dichlorine radical anions (•Cl₂⁻), which can then react with 2,4,6-TBDPE. acs.orgnih.gov For DPTE, the addition of •Cl or •Cl₂⁻ to the C-Br sites of the phenyl group is a key reaction pathway, leading to the formation of chlorinated intermediates. acs.orgnih.gov

Research on 2,4,4′-tribromodiphenyl ether (BDE-28) has shown that its photodegradation in surfactant solutions is a complex process where debromination is the primary pathway. rsc.org The presence of surfactants, which can be considered a proxy for certain types of organic matter, can either enhance or inhibit the degradation rate depending on the surfactant type and concentration. rsc.orgresearchgate.net

The table below summarizes the key photochemical transformation pathways and influencing factors for compounds structurally related to 2,4,6-TBDPE.

| Transformation Pathway | Phase | Key Reactants/Mediators | Influencing Factors | Primary Products |

| Direct Photolysis | Aqueous, Gaseous | Sunlight (UV radiation) | Light intensity, Wavelength | Lower-brominated diphenyl ethers |

| Indirect Photolysis | Aqueous | Hydroxyl radicals (•OH), Singlet oxygen (¹O₂) | Dissolved Organic Matter (DOM) | Hydroxylated and debrominated products |

| Reaction with Chlorine Radicals | Aqueous (marine/estuarine) | Chlorine radicals (•Cl, •Cl₂⁻) | Chloride ion concentration, DOM | Chlorinated and brominated products |

Biodegradation Processes

Microbial activity is another critical factor in the environmental fate of 2,4,6-TBDPE, leading to its biotransformation and degradation in soil and sediment. Both aerobic and anaerobic conditions can support microbial processes that alter the structure of this compound.

Under aerobic conditions, certain bacteria have demonstrated the ability to transform and debrominate PBDEs. The extent of transformation is often inversely proportional to the degree of bromination. nih.gov For instance, some bacterial strains can transform mono- through tri-BDEs, while more highly brominated congeners are more resistant. nih.gov

The primary mechanism of aerobic biotransformation often involves hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by ether bond cleavage. deswater.com For example, Sphingomonas sp. PH-07 has been shown to transform 4-bromo-, 2,4-dibromo-, and 2,4,4′-tribromodiphenyl ethers, producing brominated phenols as breakdown products. nih.gov Some bacteria can utilize lower-brominated PBDEs as their sole source of carbon and energy. pjoes.com

In anaerobic environments such as sediments and saturated soils, reductive debromination is the predominant biodegradation pathway for PBDEs. nih.govacs.orgnih.gov This process involves the sequential removal of bromine atoms, leading to the formation of less-brominated and potentially more toxic congeners. nih.gov Microcosm studies using soils and sediments have shown that higher-brominated PBDEs can be debrominated to form hexa-, penta-, and tetra-BDEs. nih.gov

This reductive debromination is often a slow process, with half-lives for compounds like BDE-209 in sediment estimated to be over a decade. acs.org The process can be influenced by the presence of co-substrates. For example, the presence of trichloroethene (TCE) has been shown to stimulate PBDE debromination in some microbial consortia. nih.gov

A diverse range of microorganisms is involved in the biodegradation of PBDEs. Under anaerobic conditions, species of Dehalococcoides have been frequently identified in microcosms that actively debrominate PBDEs. nih.gov However, other unknown species are also capable of this transformation. nih.gov In some cases, Acetobacterium sp. has been correlated with the degradation of BDE-47. nih.gov

Under aerobic conditions, strains of Sphingomonas, Rhodococcus, Burkholderia, Pseudomonas, and Bacillus have been identified as capable of degrading various PBDE congeners. nih.govpjoes.comiwaponline.com The enzymatic machinery involved in these transformations is also being elucidated. Dioxygenase enzymes are thought to be key in the initial attack on the aromatic rings of PBDEs. researchgate.net Cytochrome P450 (CYP) enzymes are also implicated in the oxidative metabolism of these compounds, mediating hydroxylation reactions. researchgate.net

The table below summarizes the key biodegradation processes for compounds structurally related to 2,4,6-TBDPE.

| Biodegradation Process | Environmental Condition | Key Microbial Genera | Primary Transformation Pathway | Typical Products |

| Aerobic Biotransformation | Aerobic (Oxygen-rich) | Sphingomonas, Rhodococcus, Pseudomonas, Bacillus | Hydroxylation, Ether bond cleavage | Brominated phenols, Hydroxylated PBDEs |

| Anaerobic Reductive Debromination | Anaerobic (Oxygen-poor) | Dehalococcoides, Acetobacterium | Sequential removal of bromine atoms | Lower-brominated diphenyl ethers |

Abiotic Degradation Pathways (e.g., Hydrolysis, Mechanochemical Processes)

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 2,4,6-TDE, key abiotic pathways include hydrolysis and mechanochemical degradation, although their rates and significance in the environment can vary substantially.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of PBDEs, this can involve the cleavage of the ether bond. Generally, the susceptibility of PBDEs to hydrolysis decreases as the number of bromine atoms on the molecule decreases. Studies on highly brominated congeners, such as decabromodiphenyl ether (deca-BDE), show they can undergo hydrolysis, but the rate of this reaction is significantly slower for less-brominated ethers. For instance, some research indicates that the hydrolysis rate can decrease by a factor of 10 for each successive removal of a bromine atom. In animal metabolism, hydrolysis of the ether bond in PBDEs can occur, leading to the formation of brominated phenols. epa.gov However, in environmental conditions at neutral pH, the hydrolysis of lower-brominated PBDEs is considered a very slow process, with estimated half-lives potentially extending beyond a year. This suggests that hydrolysis is not a primary or rapid degradation pathway for 2,4,6-TDE in most natural aquatic environments.

Mechanochemical Processes

Mechanochemical degradation is a process that uses mechanical energy, typically through grinding or ball milling, to induce chemical reactions. This method has emerged as a promising technology for the disposal of persistent organic pollutants like PBDEs. The process involves milling the contaminant with a co-milling reagent, such as a metal oxide or a reducing agent.

Research on various PBDEs, including deca-BDE and the structurally related allyl 2,4,6-tribromophenyl (B11824935) ether (TBP-AE), has demonstrated the effectiveness of this approach. researchgate.netdioxin20xx.org In these processes, the PBDE is milled in a planetary ball mill with reagents like calcium oxide (CaO) or a mixture of iron and aluminum oxide (Fe/Al₂O₃). researchgate.netdioxin20xx.org The intense mechanical forces generate fresh, reactive surfaces on the reagents, which then facilitate the debromination of the PBDE molecule. Studies have shown that mechanochemical treatment can achieve very high degradation efficiencies, with over 99% of deca-BDE being degraded after one hour of milling with CaO. dioxin20xx.org The bromine atoms are typically converted into inorganic bromide salts, which are more environmentally benign. dioxin20xx.org While specific studies on 2,4,6-TDE are limited, the success of this method with other PBDEs strongly indicates its potential as an effective degradation pathway for this congener as well.

Table 1: Examples of Mechanochemical Degradation Conditions for PBDEs

| Compound | Co-milling Reagent | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Decabromodiphenyl Ether (Deca-BDE) | Calcium Oxide (CaO) | 1 hour milling | >99% | dioxin20xx.org |

| Allyl 2,4,6-tribromophenyl ether (TBP-AE) | Fe/Al₂O₃ mixture | Planetary ball milling | 23% (highest efficiency) | researchgate.net |

| Decabromodiphenyl Ether (Deca-BDE) | Lithium Cobalt Oxide (LiCoO₂) and Iron (Fe) | 180 min milling at 600 rpm | ~100% | mdpi.com |

Identification and Environmental Significance of Transformation Products (e.g., Hydroxylated Metabolites, Debrominated Congeners)

The transformation of 2,4,6-TDE in the environment leads to the formation of various products, primarily through hydroxylation and debromination. These transformation products are of significant environmental concern as they may exhibit different, and sometimes greater, toxicity and bioaccumulation potential than the parent compound.

Hydroxylated Metabolites

Hydroxylation is a common metabolic pathway for PBDEs in organisms, mediated by cytochrome P450 enzymes. This process introduces one or more hydroxyl (-OH) groups onto the aromatic rings of the diphenyl ether structure. For 2,4,6-TDE, a key identified transformation product is 4'-hydroxy-2,4,6-tribromodiphenyl ether . The existence of synthesized chemical standards for this compound confirms its recognition as a metabolite.

The environmental significance of hydroxylated PBDEs (OH-PBDEs) is substantial. Their structure bears a close resemblance to that of natural thyroid hormones, such as thyroxine (T4). acs.org This structural similarity allows them to bind to thyroid hormone transport proteins, potentially disrupting the endocrine system and leading to adverse health effects in wildlife and humans. acs.org

Debrominated Congeners

Reductive debromination is a major degradation pathway for PBDEs, particularly under anaerobic conditions found in sediments and during photolytic degradation. acs.orgepa.govrsc.org This process involves the sequential removal of bromine atoms, leading to the formation of less-brominated diphenyl ether congeners. While specific studies detailing the full debromination pathway of 2,4,6-TDE (BDE-30) are not abundant, the degradation of other tribromodiphenyl ethers, such as 2,4,4'-TDE (BDE-28), has been shown to produce dibromo- and mono-bromodiphenyl ethers. rsc.org For example, the photodegradation of BDE-28 results in the formation of 4,4'-dibromodiphenyl ether (BDE-15) and 4-monobromodiphenyl ether (BDE-3). rsc.org It is therefore highly probable that the degradation of 2,4,6-TDE would yield a mixture of dibrominated and monobrominated diphenyl ethers.

Ether Bond Cleavage Products

Besides hydroxylation and debromination, the cleavage of the ether bond linking the two phenyl rings represents another degradation pathway. This can occur during both metabolic and abiotic processes like photolysis. The cleavage of the ether bond in 2,4,6-TDE would result in the formation of 2,4,6-tribromophenol (B41969) and phenol. 2,4,6-tribromophenol is itself a compound of environmental concern due to its toxicity and persistence. diva-portal.org

Table 2: Potential Transformation Products of 2,4,6-Tribromodiphenyl Ether and Their Significance

| Transformation Pathway | Potential Product(s) | Environmental Significance | Reference |

|---|---|---|---|

| Hydroxylation | 4'-Hydroxy-2,4,6-tribromodiphenyl ether | Potential endocrine disruptor due to structural similarity to thyroid hormones. | acs.org |

| Reductive Debromination | Dibromodiphenyl ethers, Monobromodiphenyl ethers | Products can be more bioaccumulative and toxic than the parent compound. | acs.orgrsc.org |

| Photolytic Cyclization | Polybrominated dibenzofurans (PBDFs) | Formation of highly toxic byproducts. | rsc.org |

| Ether Bond Cleavage | 2,4,6-Tribromophenol | Formation of a toxic and persistent phenolic compound. | diva-portal.org |

Advanced Analytical Methodologies for 2,4,6 Tribromodiphenyl Ether in Environmental Samples

Sample Preparation and Enrichment Techniques for Complex Matrices

The initial and often most critical step in the analysis of 2,4,6-tribromodiphenyl ether from environmental samples is the extraction and enrichment of the analyte from the matrix, which can range from water and soil to biological tissues. The choice of technique depends on the sample type, the concentration of the analyte, and the desired level of cleanliness of the final extract.

Modern Extraction Methodologies (e.g., Solid-Phase Microextraction, Microwave-Assisted Extraction, Liquid-Liquid Extraction)

A variety of extraction techniques have been developed and optimized for the extraction of PBDEs, including BDE-30, from diverse environmental samples.

Solid-Phase Microextraction (SPME) is a solvent-free technique that offers simplicity and is cost-effective. It has been successfully applied to the extraction of PBDEs from aqueous samples. researchgate.netresearchgate.net The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. researchgate.net For instance, studies have compared different fiber coatings for the extraction of PBDEs, demonstrating the importance of optimizing these parameters for efficient extraction. researchgate.net Headspace SPME (HS-SPME) has also been developed for the analysis of PBDEs in water, with parameters such as temperature and extraction time being critical for achieving high sensitivity. scholaris.ca

Microwave-Assisted Extraction (MAE) is a rapid and efficient method that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nist.gov It requires smaller solvent volumes and shorter extraction times compared to traditional methods like Soxhlet extraction. nist.gov MAE has been employed for the extraction of PBDEs from various solid samples, including polymers and environmental solids. thermofisher.cnnih.gov The choice of solvent and extraction temperature are key parameters to optimize for achieving high recovery of the target analytes. nih.gov For example, a mixture of acetone (B3395972) and hexane (B92381) has been used as an extraction solvent in MAE for pesticides and other organic pollutants from soil. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting analytes from aqueous samples. For PBDEs in water, LLE with a non-polar solvent like n-hexane is a common approach. thermofisher.com This method's simplicity and the relatively low cost of the required equipment make it a viable option for many laboratories. thermofisher.com However, LLE can be labor-intensive and may require large volumes of organic solvents. oup.com To enhance efficiency, variations such as ultrasound-assisted emulsification-microextraction have been explored for the determination of PBDEs in water samples.

The U.S. Environmental Protection Agency (EPA) Method 1614 recommends several extraction techniques for PBDEs in different matrices. For aqueous samples, solid-phase extraction (SPE), separatory funnel extraction, or continuous liquid/liquid extraction are suggested. researchgate.net For solid and tissue samples, Soxhlet or Soxhlet/Dean-Stark extraction is often employed. researchgate.net

Table 1: Comparison of Modern Extraction Methodologies for PBDEs

| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents/Fibers for BDEs |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a fused-silica fiber coated with a stationary phase. | Solvent-free, simple, cost-effective, time-saving. researchgate.netresearchgate.net | Fiber fragility, limited sample volume, potential for matrix effects. | Polydimethylsiloxane (PDMS), Polyacrylate (PA) fibers. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents in contact with a sample to partition analytes from the matrix into the solvent. nist.gov | Rapid, reduced solvent consumption, efficient for solid samples. nist.gov | Requires specialized equipment, potential for thermal degradation of analytes. | Toluene, Hexane/Acetone mixtures. researchgate.netpjoes.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, widely applicable, low equipment cost. thermofisher.com | Labor-intensive, requires large solvent volumes, potential for emulsion formation. oup.com | n-Hexane, Dichloromethane. thermofisher.com |

| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized glass apparatus. | Exhaustive extraction, well-established method. | Time-consuming, requires large solvent volumes. | Toluene, Dichloromethane/Hexane. pjoes.com |

Advanced Clean-up and Derivatization Strategies

Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that can interfere with the subsequent analysis. For PBDEs, common clean-up techniques involve the use of silica (B1680970) gel, florisil, or alumina (B75360) columns. researchgate.net Acidic or basic silica gel can be used to remove lipids and other organic interferences. researchgate.net For highly complex matrices like biological tissues, multi-step clean-up procedures, often combining different sorbents, are employed. acs.org

Derivatization is not typically required for the analysis of this compound itself by gas chromatography. However, for its hydroxylated metabolites (OH-PBDEs), derivatization is often necessary to improve their volatility and thermal stability for GC analysis. accustandard.com

High-Resolution Chromatographic Separation

Chromatography is the cornerstone of separating this compound from other PBDE congeners and matrix components before detection. Both gas and liquid chromatography are utilized, each with its specific advantages for this application.

Gas Chromatography (GC) Applications

Gas chromatography is the most common technique for the analysis of PBDEs due to their volatility and thermal stability. pjoes.com Capillary columns with non-polar or semi-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane, are widely used for the separation of PBDE congeners. nih.govpjoes.com

The selection of the GC column dimensions (length, internal diameter, and film thickness) and temperature programming is critical to achieve the necessary resolution between different PBDE isomers. pjoes.com For example, a 15-meter column with a 0.25 mm internal diameter and a 0.10 μm film thickness has been used to achieve good separation of 27 PBDE congeners in under 11 minutes. pjoes.com The injector temperature is also a crucial parameter, especially for higher brominated congeners, and is typically set high to ensure efficient volatilization. pjoes.com

Table 2: Typical Gas Chromatography Parameters for PBDE Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column Type | DB-5ms, TG-PBDE, or equivalent (non-polar) | Provides good separation for a wide range of PBDE congeners. pjoes.com |

| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.10-0.25 µm film thickness | Balances resolution and analysis time. pjoes.comnih.gov |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. nih.gov |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace analysis. nih.gov |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100-120°C) to a high final temperature (e.g., 300-320°C) | Allows for the separation of congeners with a wide range of boiling points. pjoes.comnih.gov |

| Injector Temperature | 250-300°C | Ensures efficient volatilization of all PBDE congeners. nih.gov |

Liquid Chromatography (LC) Applications

While GC is the dominant technique, liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool, especially for the analysis of PBDE metabolites and more polar brominated flame retardants. nih.gov For the direct analysis of this compound, LC is less common than GC due to the compound's non-polar nature. However, LC-MS/MS is the method of choice for analyzing its potential phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, in biological samples like urine.

The separation in LC is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and organic solvents like methanol (B129727) or acetonitrile. nih.gov The addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.

Mass Spectrometric Detection and Quantification Techniques

Mass spectrometry is the preferred detection method for this compound due to its high sensitivity and selectivity. Both low-resolution and high-resolution mass spectrometry are employed, with the latter offering significant advantages in complex matrix analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for routine PBDE analysis. In electron impact (EI) ionization mode, PBDEs produce characteristic fragmentation patterns, including the molecular ion cluster and fragments corresponding to the loss of bromine atoms. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. acs.org

High-Resolution Mass Spectrometry (HRMS) , such as that offered by Orbitrap or magnetic sector instruments, provides very high mass accuracy and resolution. pjoes.com This allows for the confident identification of analytes even in the presence of significant matrix interference by distinguishing them from isobaric interferences. pjoes.com GC-HRMS is particularly valuable for the analysis of trace levels of PBDEs in challenging environmental samples. researchgate.net The high resolving power allows for the accurate determination of the elemental composition of ions, further confirming the identity of the detected compounds. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is primarily used for the analysis of PBDE metabolites. It typically employs electrospray ionization (ESI) in negative ion mode for the sensitive detection of conjugated metabolites. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing a high degree of selectivity and sensitivity.

The choice of ionization technique can significantly impact sensitivity. For instance, Electron Capture Negative Ionization (ECNI) is a very sensitive technique for halogenated compounds like PBDEs when using GC-MS.

Table 3: Mass Spectrometric Techniques for this compound Analysis

| Technique | Ionization Mode | Key Features | Application for BDE-30 |

|---|---|---|---|

| GC-MS (Low Resolution) | Electron Impact (EI) | Good for structural elucidation, widely available. | Routine quantification in less complex matrices. |

| GC-ECNI-MS | Electron Capture Negative Ionization (ECNI) | Very high sensitivity for halogenated compounds. | Trace-level quantification. |

| GC-HRMS | Electron Impact (EI) | High mass accuracy and resolution, excellent selectivity. pjoes.com | Confirmatory analysis and quantification in complex matrices. |

| LC-MS/MS | Electrospray Ionization (ESI) | Ideal for polar and thermally labile compounds. nih.gov | Primarily for the analysis of its polar metabolites. |

High-Resolution Mass Spectrometry (HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the analysis of this compound and other polybrominated diphenyl ethers (PBDEs). oup.comdeepdyve.com This method offers high selectivity and sensitivity, making it a reliable choice for identifying and quantifying these compounds in diverse environmental samples. researchgate.net HRMS is capable of separating the analyte signal from matrix interferences, which is crucial for achieving low detection limits. researchgate.netresearchgate.net

The principle of HRMS involves using a mass spectrometer capable of high resolving power, typically defined as greater than 10,000 (10% valley definition), to measure the mass-to-charge ratio (m/z) of ions with high accuracy. oup.com This allows for the differentiation of target analytes from other molecules with the same nominal mass but different elemental compositions. For PBDE analysis, isotope dilution using 13C-labeled internal standards is a common practice to ensure accurate quantification by correcting for losses during sample preparation and analysis. oup.comepa.gov

The U.S. Environmental Protection Agency (EPA) Method 1614A specifies the use of HRGC/HRMS for the determination of PBDE congeners in various matrices, including water, soil, sediment, and tissue. epa.gov This method provides detailed procedures for sample extraction, cleanup, and instrumental analysis, establishing a standardized approach for monitoring these contaminants. epa.gov

Table 1: Example GC-HRMS Instrumental Parameters for PBDE Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | DB-5HT (15 m x 0.25 mm x 0.10 µm) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split/splitless |

| GC Temperature Program | Initial 100°C (1 min), ramp to 210°C at 10°C/min, ramp to 310°C at 20°C/min (hold 6 min) |

| Mass Spectrometer | Micromass AutoSpec Ultima or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Resolution | >10,000 (10% valley definition) |

This table presents typical parameters and may vary based on specific instrumentation and laboratory protocols. oup.com

Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC-MS/MS), has become a popular and powerful alternative to HRMS for PBDE analysis. thermofisher.com This technique offers exceptional selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). iwaponline.comdiva-portal.org In MRM mode, a specific precursor ion of the target analyte (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored by the second mass analyzer. diva-portal.org This process significantly reduces background noise and matrix interferences. thermofisher.com

GC-MS/MS systems, such as those using a triple quadrupole mass spectrometer, are widely applied for the analysis of PBDEs and other halogenated flame retardants in environmental and biological samples. thermofisher.comd-nb.info The high selectivity of MRM is essential for distinguishing between different PBDE congeners and avoiding false positives. thermofisher.com While less common for neutral compounds like PBDEs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a valuable tool, especially for more polar or thermally labile flame retardants. d-nb.info

Table 2: Illustrative GC-MS/MS MRM Transitions for Tribromodiphenyl Ether (BDE-30)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 405.8 | 247.8 | Value is instrument-dependent |

Note: The specific m/z values correspond to the isotopic pattern of tribrominated compounds. Collision energies must be optimized for each specific instrument. iwaponline.com

Electron Capture Detection (ECD) for Specific Applications

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting electrophilic compounds, such as halogenated substances like this compound. scispace.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a carrier gas (like nitrogen) and create a steady baseline current. scispace.com When an electrophilic compound passes through the detector, it captures electrons, causing a decrease in the current that is registered as a peak.

While GC-ECD is very sensitive, it is not as selective as mass spectrometry. thermofisher.com It identifies compounds based on their retention time on the GC column and their ability to capture electrons. Therefore, its primary application is often in the analysis of well-characterized samples or for screening purposes where the identity of the halogenated compounds is already known. scispace.com For instance, it is used in the analysis of standard reference materials (SRMs) for PBDE congeners, where the composition is well-defined. labmix24.comnist.gov The analysis of SRM 2257, a solution of PBDE congeners, utilized GC-ECD for quantifying the analytes, with confirmation performed by GC with negative chemical ionization mass spectrometric detection (NCI-MS). labmix24.comnist.gov

Table 3: Example GC-ECD Configuration for PBDE Analysis

| Parameter | Specification |

|---|---|

| Gas Chromatograph | Agilent GC 6890N or equivalent |

| Detector | Micro-Electron Capture Detector (µECD) |

| Column | RXi-5MS (15 m × 0.25 mm id, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen or Nitrogen |

| Injector | Split/splitless |

This table is based on parameters used for the analysis of PBDE standard reference materials. labmix24.comnist.gov

Method Validation, Quality Assurance, and Quality Control Protocols

Rigorous method validation and adherence to strict quality assurance/quality control (QA/QC) protocols are fundamental for generating reliable and comparable data on the concentration of this compound in environmental samples. udl.catchrom-china.com These protocols are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. researchgate.netwho.int

Key components of a robust QA/QC program include:

Method Validation : Before routine use, any analytical method must be thoroughly validated to assess its performance. chrom-china.com This involves evaluating parameters such as linearity over a defined concentration range, accuracy (determined by analyzing certified reference materials or spiked samples), precision (repeatability and reproducibility), selectivity, and stability of the analytes. chrom-china.com

Limits of Detection (LOD) and Quantification (LOQ) : The method detection limit (MDL) and limit of quantification (LOQ) must be experimentally determined. chrom-china.comnih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. eurl-pops.eu

Use of Certified Reference Materials (CRMs) : The analysis of CRMs from reputable sources like the National Institute of Standards and Technology (NIST) is crucial for assessing the accuracy and traceability of a method. chrom-china.com

Internal Standards and Surrogates : Isotope-labeled surrogate standards (e.g., 13C-labeled BDE-30) are added to every sample before extraction to correct for analyte losses during the entire analytical procedure. nih.goveurl-pops.eu

Procedural Blanks : A procedural blank (a sample containing no analyte that undergoes the entire extraction and analysis process) is analyzed with each batch of samples to monitor for potential contamination from glassware, solvents, or the laboratory environment. chrom-china.com Blank values should ideally be below the method detection limit. chrom-china.com

Quality Control Samples : QC samples, including laboratory control samples (a clean matrix spiked with a known amount of analyte) and matrix spikes (an environmental sample spiked with a known amount of analyte), are analyzed with each batch to assess method performance and potential matrix effects. nih.gov

Inter-laboratory Comparison : Participation in inter-laboratory comparison studies or external quality assessment schemes helps to ensure that a laboratory's results are comparable to those of other labs and provides an external check on performance. udl.catwho.int

By implementing these comprehensive QA/QC measures, laboratories can ensure the generation of high-quality, defensible data for environmental monitoring and risk assessment of this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | BDE-30 |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) | BTBPE |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate | EH-TBB, TBB |

| 4,4'-DDT-d8 | - |

| 2,2',4,5,5'-pentabromobiphenyl | - |

| decabromobiphenyl | - |

| 2,2',4,4'-tetrabromodiphenyl ether | BDE-47 |

| 2,3,6-Tribromodiphenyl ether | BDE-30 (Incorrect, BDE-30 is this compound) |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |

| Allyl 2,4,6-tribromophenyl (B11824935) ether | ATE |

| Bis(2-ethyl-1-hexyl)tetrabromophthalate | BEHTBP, TBPH |

| Decabromodiphenylethane | DBDPE |

| Hexabromocyclododecane | HBCD |

| Tetrabromobisphenol A | TBBPA |

| Nitrogen | N2 |

| Helium | He |

| Hydrogen | H2 |

| Methane | CH4 |

Ecological Risk Assessment Frameworks and Structure Activity Relationships for Tribromodiphenyl Ethers

Environmental Risk Prioritization Methodologies for Persistent Organic Pollutants

Persistent organic pollutants (POPs), including PBDEs, are prioritized for risk assessment based on their potential for persistence, bioaccumulation, and toxicity (PBT). europa.eu Methodologies for prioritizing these substances often involve a combination of monitoring data and modeling. europa.eu The European Union, for instance, has utilized a "COmbined Monitoring-based and Modelling-based Priority Setting" (COMMPS) scheme to identify and rank substances like PBDEs for environmental quality standard (EQS) development. europa.eu

Several PBDE congeners have been identified as priority substances due to their PBT characteristics. service.gov.uk Specifically, tetra-, penta-, hexa-, and hepta-BDEs are designated as priority hazardous substances under the Water Framework Directive. service.gov.ukenvironment-agency.gov.uk The prioritization process considers not only the parent compounds but also their transformation products, which can sometimes be more toxic or bioaccumulative. For example, the debromination of higher brominated PBDEs can lead to the formation of lower brominated congeners that are more readily bioavailable. pops.int

The risk assessment frameworks also account for the presence of these chemicals in various environmental compartments, including air, water, sediment, and biota. acs.org The detection of PBDEs in remote locations like the Arctic highlights their potential for long-range environmental transport. environment-agency.gov.uk Risk quotients, which compare predicted environmental concentrations with no-effect concentrations, are a key tool in these assessments. pops.int However, a comprehensive evaluation also considers trends in environmental concentrations and the potential for chemical transformation. pops.int

Interactive Table: Prioritization of Select PBDE Congeners

| BDE Congener | Common Name | Prioritization Status | Key Concerns |

|---|---|---|---|

| BDE-28 | 2,4,4'-Tribromodiphenyl ether | Indicator Congener europa.eu | Persistence, Bioaccumulation diva-portal.org |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | Priority Hazardous Substance service.gov.ukenvironment-agency.gov.uk | Neurotoxicity, Bioaccumulation epa.govresearchgate.net |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | Priority Hazardous Substance service.gov.ukenvironment-agency.gov.uk | Bioaccumulation, Potential Toxicity diva-portal.org |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | Indicator Congener europa.eu | Bioaccumulation epa.gov |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | Indicator Congener europa.eu | Bioaccumulation epa.gov |

| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | Indicator Congener europa.eu | Bioaccumulation epa.gov |

| BDE-183 | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | Monitored Congener | Analytical difficulties, Lack of toxicological data europa.eudiva-portal.org |

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are indispensable computational tools for predicting the environmental fate and toxicological effects of chemicals like 2,4,6-tribromodiphenyl ether, especially when experimental data is limited. uninsubria.it These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. researchgate.net

For PBDEs, QSAR/QSPR models have been developed to predict a range of important environmental parameters, including:

Octanol-water partition coefficient (log Kow): This parameter indicates a chemical's tendency to partition between an organic phase (like fish tissue) and water. A high log Kow for this compound (predicted at 5.59) suggests a high potential for bioaccumulation. canada.ca

Organic carbon-water (B12546825) partition coefficient (log Koc): This value predicts how a chemical will sorb to organic matter in soil and sediment. researchgate.net

Henry's Law Constant (KH): This constant relates the partial pressure of a substance in the air to its concentration in water, indicating its volatility from aqueous solutions. escholarship.org

Bioconcentration factor (BCF): This factor quantifies the accumulation of a chemical in an organism from water. researchgate.net

Half-life (t1/2): This estimates the persistence of a chemical in different environmental media. researchgate.net

The accuracy of these models is crucial. For specific chemical classes like PBDEs, "local" models developed for that class often show higher predictive accuracy than more general models. uninsubria.it The development of these models relies on statistical methods and calculated molecular descriptors, such as molecular volume and electrostatic potential, which have been shown to effectively describe the quantitative structure-property relationships of PBDEs. researchgate.net Three-dimensional QSAR (3D-QSAR) models can further enhance predictions by considering the spatial arrangement of atoms. pjoes.com

Predictive Modeling for Environmental Distribution and Persistence Based on Chemical Structure

Predictive models, often incorporating QSAR/QSPR data, are used to forecast the environmental distribution and persistence of this compound based on its chemical structure. The structure of a PBDE congener, specifically the number and position of bromine atoms, significantly influences its environmental behavior. researchgate.net

Models like the OECD POV and LRTP Screening Tool are used to estimate a chemical's persistence and long-range transport potential. canada.ca For instance, the characteristic travel distance (CTD) calculated for a related compound, allyl 2,4,6-tribromophenyl (B11824935) ether (ATE), suggests a low potential for long-range atmospheric transport. canada.ca

The persistence of PBDEs varies among congeners. Studies have shown that some brominated diphenyl ethers, like BDE-28 and BDE-209, are very persistent in soil under both aerobic and anaerobic conditions. diva-portal.org The molecular structure also dictates how a compound partitions between different environmental compartments such as air, water, soil, and biota. acs.org For example, PBDEs with more bromine atoms tend to accumulate in hydrophobic phases. acs.org

The environmental distribution is also affected by a substance's physical-chemical properties, which are determined by its structure. Key properties for this compound and related compounds include:

Water Solubility: Low water solubility, a characteristic of many PBDEs, limits their concentration in the aqueous phase and promotes partitioning to sediment and biota. canada.ca

Vapor Pressure: A low vapor pressure indicates that the compound is not highly volatile. canada.ca

Octanol-Air Partition Coefficient (Koa): This property is crucial for understanding the partitioning between the atmosphere and terrestrial or aquatic environments. acs.org

Interactive Table: Predicted Physicochemical Properties of Allyl 2,4,6-tribromophenyl ether (ATE) (a structurally related compound)

| Property | Predicted Value | Significance for Environmental Fate |

|---|---|---|

| Water Solubility | 0.078 mg/L | Low mobility in water, tendency to adsorb to solids. |

| Vapour Pressure | 0.00854 to 0.0135 Pa | Low volatility, likely to remain in condensed phases. |

| Henry's Law Constant | 2.65 to 2.68 Pa·m³/mol | Moderate potential for volatilization from water. |

| Log Kow | >4.86 (empirical), 5.59 (modelled) | High potential for bioaccumulation in fatty tissues. |